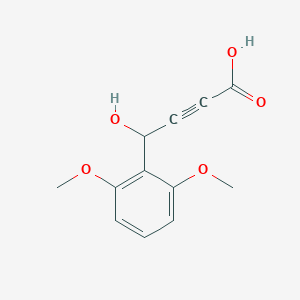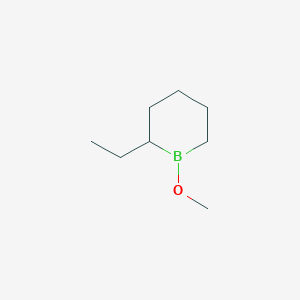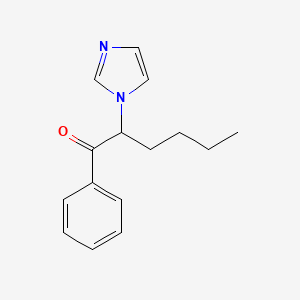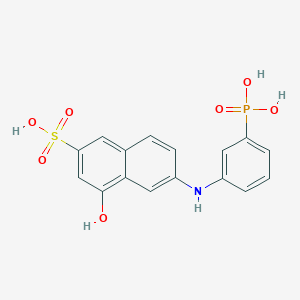
4-Piperidinone, 2,5-dimethyl-1-propyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Piperidinone, 2,5-dimethyl-1-propyl- is an organic compound that belongs to the class of piperidinones. Piperidinones are derivatives of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. This compound is known for its applications in the synthesis of various chemicals and pharmaceutical drugs .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-piperidinones typically involves the reduction of dihydropyridones. One common method uses zinc/acetic acid for a simple, inexpensive, and mild reduction . Another method involves a highly enantioselective, catalytic three-component coupling of aldehydes, alkynes, and 4-piperidone hydrochloride hydrate to afford the corresponding tertiary propargylamines .
Industrial Production Methods: Industrial production of 4-piperidinones often employs catalytic hydrogenation, although this can sometimes lead to over-reduction. The use of selective reagents and conditions is crucial to obtaining the desired product without unwanted side reactions .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Piperidinone, 2,5-dimethyl-1-propyl- undergoes various types of chemical reactions, including:
Reduction: Commonly achieved using zinc/acetic acid or catalytic hydrogenation.
Substitution: This involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Zinc/acetic acid or catalytic hydrogenation.
Substitution: Various alkylating agents or halogenating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of dihydropyridones yields 4-piperidinones .
Wissenschaftliche Forschungsanwendungen
4-Piperidinone, 2,5-dimethyl-1-propyl- has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Plays a role in the synthesis of biologically active molecules.
Medicine: Utilized in the development of pharmaceutical drugs.
Industry: Employed in the manufacture of chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-piperidinone, 2,5-dimethyl-1-propyl- involves its interaction with specific molecular targets and pathways. The compound can act as an intermediate in various chemical reactions, facilitating the formation of desired products through its reactive functional groups .
Vergleich Mit ähnlichen Verbindungen
Piperidine: A six-membered heterocyclic compound with one nitrogen atom.
2-Piperidinone: A derivative of piperidine with a ketone functional group.
Uniqueness: 4-Piperidinone, 2,5-dimethyl-1-propyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties compared to other piperidinones .
Eigenschaften
CAS-Nummer |
61211-45-8 |
|---|---|
Molekularformel |
C10H19NO |
Molekulargewicht |
169.26 g/mol |
IUPAC-Name |
2,5-dimethyl-1-propylpiperidin-4-one |
InChI |
InChI=1S/C10H19NO/c1-4-5-11-7-8(2)10(12)6-9(11)3/h8-9H,4-7H2,1-3H3 |
InChI-Schlüssel |
VIGGILQHSDMCKK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN1CC(C(=O)CC1C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




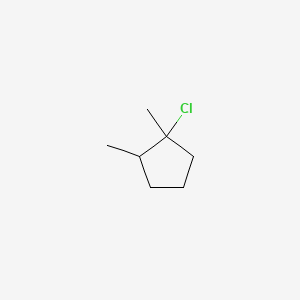

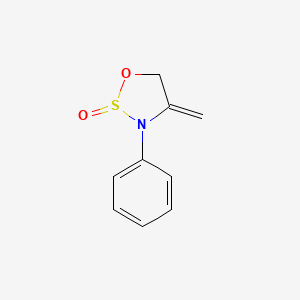
![[3-(Propan-2-yl)cyclopent-3-en-1-yl]acetaldehyde](/img/structure/B14593902.png)
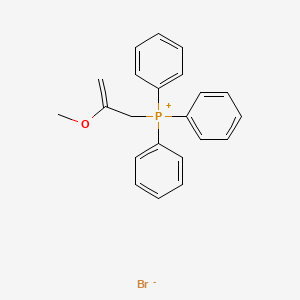
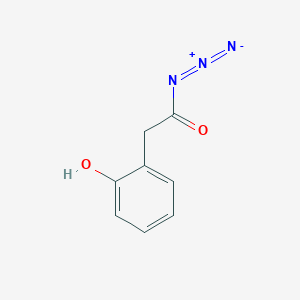
![4,4,5-Trimethyl-6-oxa-3-thiabicyclo[3.1.0]hexane-1-carbonitrile](/img/structure/B14593925.png)
![2-Azaspiro[4.5]decane-1,3-dione, 2-(4-bromophenyl)-](/img/structure/B14593930.png)
